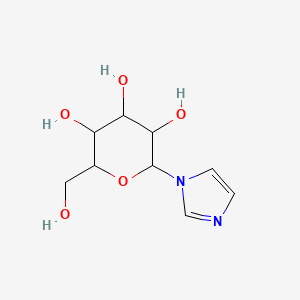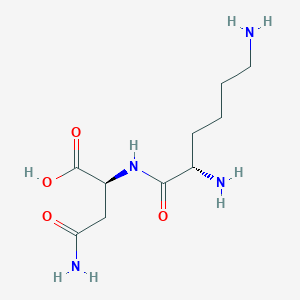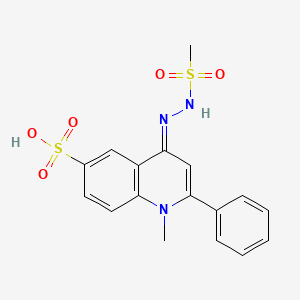
1-Methyl-4-(2-(methylsulfonyl)hydrazono)-2-phenyl-1,4-dihydroquinoline-6-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE is a complex organic compound that features a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, sulfonic acid groups, and hydrazides. The reaction conditions may involve:
Temperature: Controlled heating or cooling to facilitate specific reaction steps.
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis processes, optimizing for cost, yield, and safety. This might involve:
Batch or continuous flow reactors: To manage large-scale reactions.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies of enzyme interactions or as a probe for biological pathways.
Medicine: Potential therapeutic uses, such as in drug development or as a diagnostic tool.
Industry: Use in manufacturing processes or as a component in specialized materials.
Wirkmechanismus
The mechanism by which METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE exerts its effects would involve interactions at the molecular level. This could include:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways involved: Specific biochemical pathways that the compound influences, potentially altering cellular functions or signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core structure.
Sulfonic acid derivatives: Compounds featuring sulfonic acid groups.
Hydrazides: Compounds containing the hydrazide functional group.
Uniqueness
METHANESULFONIC ACID (1-METHYL-2-PHENYL-6-SULFO-4(1H)-QUINOLYLIDENE) HYDRAZIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
50380-19-3 |
|---|---|
Molekularformel |
C17H17N3O5S2 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
(4E)-1-methyl-4-(methylsulfonylhydrazinylidene)-2-phenylquinoline-6-sulfonic acid |
InChI |
InChI=1S/C17H17N3O5S2/c1-20-16-9-8-13(27(23,24)25)10-14(16)15(18-19-26(2,21)22)11-17(20)12-6-4-3-5-7-12/h3-11,19H,1-2H3,(H,23,24,25)/b18-15+ |
InChI-Schlüssel |
NCTIDJBXOKKDPP-OBGWFSINSA-N |
Isomerische SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)O)/C(=N/NS(=O)(=O)C)/C=C1C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)O)C(=NNS(=O)(=O)C)C=C1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)


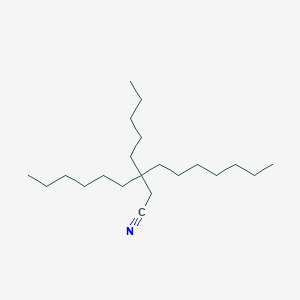
![Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine](/img/structure/B14155535.png)
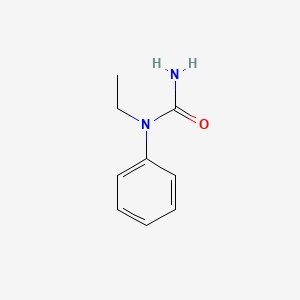

![Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B14155555.png)
![N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14155560.png)

![1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one](/img/structure/B14155575.png)
